6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a chloro substituent at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential pharmacological activities and is being investigated for its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Future Directions
The use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a fluorescent probe for monitoring pH changes suggests potential applications in biomedical science and biology . Its high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it a promising tool for real-time imaging of pH changes .
Mechanism of Action
Target of Action
The primary target of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is the pH level within a biological system . The compound acts as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 .
Mode of Action
This compound interacts with its target by responding to changes in pH levels. It exhibits high selectivity and sensitivity towards pH changes, demonstrating brilliant reversibility and an extremely short response time .
Biochemical Pathways
The compound operates within the biochemical pathways that regulate pH levels within a biological system. By acting as a fluorescent probe, it allows for the real-time imaging of pH changes, thereby providing valuable insights into the functioning of these pathways .
Result of Action
The primary result of the action of this compound is the real-time monitoring of pH changes within a biological system . This allows for the observation of pH-related processes and phenomena, contributing to a better understanding of the system’s biochemistry.
Action Environment
The action of this compound is influenced by the pH of the environment. Its effectiveness as a fluorescent probe is optimal within a pH range of 3.0 to 7.0 . Beyond this range, its ability to accurately monitor pH changes may be affected.
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, primarily as a pH-sensitive fluorescent probe. It interacts with hydrogen ions (H+) in acidic conditions, leading to changes in its fluorescence properties . This interaction is highly selective and sensitive, making it an excellent tool for real-time imaging of pH changes in living cells, such as yeast . The compound’s ability to form hydrogen bonds with carboxyl groups in acidic conditions further enhances its utility in biochemical assays .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its application as a pH probe. In yeast cells, the compound has been used to monitor intracellular pH changes, demonstrating high selectivity and sensitivity . The compound’s fluorescence properties allow for real-time imaging, providing insights into cellular metabolism and the dynamic changes in pH within different cellular compartments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with hydrogen ions. The nitrogen atom in the imidazo[1,2-a]pyridine ring, which does not participate in conjugation, forms hydrogen bonds with the carboxyl group in acidic conditions . This interaction leads to a push-pull system that enhances the compound’s fluorescence properties . The changes in fluorescence intensity are directly correlated with the concentration of hydrogen ions, allowing for precise monitoring of pH changes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits rapid response times, with changes in fluorescence observed in less than 10 seconds . The compound is stable under recommended storage conditions and maintains its fluorescence properties over time . Long-term studies have shown that the compound remains effective in monitoring pH changes without significant degradation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, its application as a fluorescent probe suggests that it can be used at low concentrations to achieve effective imaging .
Metabolic Pathways
Its role as a pH-sensitive probe indicates that it may interact with enzymes and cofactors involved in cellular metabolism . The compound’s ability to monitor pH changes suggests that it could influence metabolic flux and metabolite levels in cells .
Transport and Distribution
This compound is transported and distributed within cells primarily through passive diffusion . Its small molecular size and hydrophilic nature allow it to easily penetrate cellular membranes and accumulate in specific compartments where pH changes occur . The compound’s fluorescence properties enable its localization and distribution to be tracked in real-time .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and its fluorescence properties . The compound is often localized in acidic compartments within cells, such as lysosomes and endosomes . Its targeting signals and post-translational modifications may direct it to specific organelles, enhancing its utility as a pH probe .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, which can be further utilized in various applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the chloro substituent, resulting in different reactivity and applications.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a bromo substituent, leading to different chemical properties.
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a methyl group instead of a chloro group, affecting its reactivity and applications.
Uniqueness
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its chloro substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, such as its use as a fluorescent probe in biological research .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKAIKDSQEETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373972 | |
Record name | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182181-19-7 | |
Record name | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid function as a pH sensor?
A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], it's likely that the molecule's fluorescence properties are sensitive to changes in pH. This sensitivity could arise from protonation/deprotonation events at specific sites on the molecule, leading to altered electron distribution and thus, modified fluorescence emission. Further research would be needed to elucidate the precise mechanism of action.
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